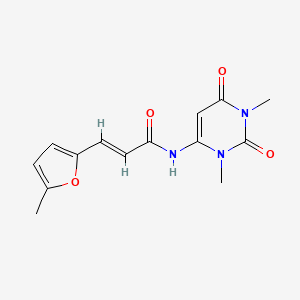
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. CX-5461 has been shown to have potent anti-tumor activity in preclinical models of hematological and solid tumors, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide selectively inhibits RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and the assembly of ribosomes. This leads to a decrease in protein synthesis and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In addition, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to inhibit the DNA damage response pathway, making cancer cells more susceptible to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has a relatively short half-life and poor solubility, which can limit its effectiveness in vivo. In addition, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been shown to induce DNA damage, which can complicate interpretation of experimental results.
Orientations Futures
Future research on N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide will likely focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. In addition, further studies will be needed to determine the optimal dosing and treatment schedule for N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in different cancer types. Finally, combination therapies with other anti-cancer agents may enhance the anti-tumor activity of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide and reduce the potential for drug resistance.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves several steps, including the reaction of 2-amino-4-chloroquinoline with cyclohexyl isocyanate to form N-cyclohexyl-2-(4-chloro-2-quinolinyl)carboxamide. This intermediate is then reacted with 5-methyl-2-furancarboxylic acid to form the final product, N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide selectively targets cancer cells, with minimal toxicity to normal cells. In vivo studies have demonstrated that N-cyclohexyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has potent anti-tumor activity in a variety of cancer types, including hematological malignancies and solid tumors.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-11-12-20(25-14)19-13-17(16-9-5-6-10-18(16)23-19)21(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSMGAQVPAQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol](/img/structure/B5849049.png)

![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)




![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)
